molecular formula C23H26N4O2 B2960460 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine CAS No. 2379974-84-0

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine

Cat. No.: B2960460
CAS No.: 2379974-84-0
M. Wt: 390.487
InChI Key: KYRNGVMVODXDNY-UHFFFAOYSA-N
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Description

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine is a synthetic organic compound It is characterized by its complex structure, which includes an imidazole ring, a benzoyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Benzoylation: The imidazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final compound is obtained by coupling the benzoylated imidazole with the piperidine and pyridine rings through etherification and other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole and piperidine rings.

    Reduction: Reduction reactions may target the benzoyl group or the imidazole ring.

    Substitution: Substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology and Medicine

    Pharmacology: Potential as a drug candidate due to its complex structure and functional groups.

    Biochemistry: Study of its interactions with biological molecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to changes in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-ethylpyridine
  • 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylquinoline

Uniqueness

The uniqueness of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-18-4-2-6-22(25-18)29-16-20-5-3-12-27(15-20)23(28)21-9-7-19(8-10-21)14-26-13-11-24-17-26/h2,4,6-11,13,17,20H,3,5,12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRNGVMVODXDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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